Product packaging for 2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid(Cat. No.:CAS No. 7184-60-3)

2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid

Número de catálogo: B054535
Número CAS: 7184-60-3
Peso molecular: 489.6 g/mol
Clave InChI: OJCKRNPLOZHAOU-SLNPHPKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Borrelidin is a potent, macrocyclic antibiotic isolated from Streptomyces species, recognized for its diverse and significant research applications. Its primary and most characterized mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis. By competitively binding to the threonine binding site of ThrRS, Borrelidin disrupts aminoacylation, leading to the accumulation of uncharged tRNA^Thr, inhibition of protein translation, and ultimately, induction of apoptosis in susceptible cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43NO6 B054535 2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid CAS No. 7184-60-3

Propiedades

Número CAS

7184-60-3

Fórmula molecular

C28H43NO6

Peso molecular

489.6 g/mol

Nombre IUPAC

2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8+

Clave InChI

OJCKRNPLOZHAOU-SLNPHPKOSA-N

SMILES isomérico

CC1CC(CC(C(/C(=C/C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C

SMILES canónico

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C

Apariencia

White Lyophilisate

Pictogramas

Irritant

Sinónimos

(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-Cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]-Cyclopentanecarboxylic Acid;  [2S-[2R*(1S*,2S*),4E,6Z,8S*,9R*,11S*,13R*,15R*,16R*]]-2-(7-Cyano-8,16-dihydroxy-9,11,13,15-te

Origen del producto

United States

Biosynthetic Pathways of Borrelidin

Genetic Basis of Polyketide Synthase (PKS) Assembly

Polyketide synthases are multi-enzyme complexes responsible for synthesizing a diverse array of natural products. Type I PKSs, involved in borrelidin biosynthesis, are characterized by their modular organization, where each module typically catalyzes one round of polyketide chain elongation frontiersin.org.

Identification and Characterization of borA1-A6 Gene Cluster

The core macrolide ring of borrelidin is formed by a modular Type I PKS encoded by the borA1-A6 gene cluster researchgate.netwikipedia.orgnih.gov. This gene cluster, identified and characterized from Streptomyces parvulus Tü4055, spans approximately 52 kilobases and contains six genes, borA1 through borA6, which are arranged and transcribed in a head-to-tail direction without transcriptional termination sequences researchgate.net. The identification of this cluster was confirmed through sequence analysis and experimental disruption of genes like borA3, which resulted in the abolition of borrelidin production nih.gov.

Modular Polyketide Synthase Architecture and Domain Organization

The borrelidin PKS (BorPKS) is a Type I modular PKS, meaning it consists of multiple modules, each containing a set of catalytic domains necessary for one cycle of polyketide chain assembly wikipedia.orgfrontiersin.orgresearchgate.net. The six borA genes encode for a loading module and six extension modules, containing a total of 31 different domains researchgate.net.

The general architecture of a modular PKS involves several key domains:

Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation reaction between the growing polyketide chain and the incoming extender unit wikipedia.orgfrontiersin.org.

Acyltransferase (AT): Selects and loads the appropriate malonyl-CoA or methylmalonyl-CoA extender unit onto the acyl carrier protein (ACP) wikipedia.orgfrontiersin.org.

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain and shuttles it between the catalytic domains within a module wikipedia.orgfrontiersin.org.

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group wikipedia.orgfrontiersin.org.

Dehydratase (DH): Catalyzes the removal of water to form a double bond wikipedia.orgfrontiersin.org.

Enoyl Reductase (ER): Reduces the double bond to a single bond wikipedia.orgfrontiersin.org.

Thioesterase (TE): Catalyzes the release of the mature polyketide chain, often through cyclization to form a macrolactone wikipedia.orgfrontiersin.org.

The borA1 gene encodes for the loading module, which is responsible for incorporating the starter unit, trans-cyclopentane-1,2-dicarboxylic acid researchgate.netwikipedia.org. The subsequent genes, borA2 to borA6, encode the extension modules, each contributing to the elongation and modification of the polyketide chain researchgate.netwikipedia.org.

The domain organization within the borrelidin PKS modules is critical for directing the specific modifications at each step of the biosynthesis. For instance, the presence or absence of KR, DH, and ER domains within a module dictates the reduction state and stereochemistry of the growing polyketide chain frontiersin.org.

Insights into Nonaketide Biosynthesis with Seven Modules

Borrelidin is classified as a nonaketide, implying that its carbon backbone is typically formed from nine acetate (B1210297) or propionate (B1217596) units (one starter unit and eight extender units) researchgate.netwikipedia.org. However, a striking feature of the borrelidin PKS is that the borA1-A6 gene cluster encodes only seven modules: one loading module and six extension modules researchgate.netwikipedia.orgnih.govresearchgate.net. This observation suggests a deviation from the typical "collinearity rule," where there is a one-to-one relationship between the number of PKS modules and the number of extender units incorporated google.comresearchgate.net.

This apparent discrepancy is resolved by the hypothesis of programmed iteration or repeated use of a module researchgate.net. Specifically, it has been proposed that one extension module of the borrelidin PKS undergoes two rounds of chain elongation to account for the formation of a nonaketide from only seven modules researchgate.net. Research has indicated that three rounds of chain elongation must occur consecutively, where methylmalonyl-CoA extender units are incorporated and reduced to a methylene (B1212753) moiety, and only BorA5 contains all the catalytic activities capable of performing this operation researchgate.net.

Starter Unit Biogenesis: trans-Cyclopentane-1,2-Dicarboxylic Acid (CPDA)

Enzymatic Steps in CPDA Formation

While the precise enzymatic steps for CPDA formation are complex, studies have confirmed that trans-cyclopentane-1,2-dicarboxylic acid is indeed the starter unit for the borrelidin PKS google.comnih.gov. Feeding experiments with labeled CPDA have demonstrated its direct incorporation into borrelidin google.com. CPDA is speculated to be derived from the catabolism of tyrosine or 4-hydroxyphenylacetic acid (4-HPA) rsc.org.

Role of Associated Biosynthetic Genes (borC-H, borK-N)

A number of genes within the borrelidin biosynthetic gene cluster, specifically borC, borD, borE, borF, borG, borH, borK, borL, borM, and borN, have been implicated in the biogeneration of the CPDA starter unit google.comresearchgate.netipindia.gov.in. Mutational studies, particularly insertional inactivation of these genes, have revealed their involvement in CPDA biosynthesis researchgate.net. For example, mutants with disrupted genes involved in starter unit formation showed reduced borrelidin production, which could be restored by the addition of exogenous CPDA google.com.

While these genes are involved in CPDA production, some, like borG, borH, and borN, may not be strictly essential, as their disruption still allows for some borrelidin production, albeit at significantly lower levels, which can be rescued by exogenous starter acid google.comgoogle.com. The normal metabolic function of borN homologs is associated with the production of 2-oxohepta-3-en- google.com.

Data Tables

Table 1: Key Genes and Their Roles in Borrelidin Biosynthesis

Gene Cluster/GeneRole in Borrelidin BiosynthesisDetails
borA1-A6Encodes Type I modular PKS for macrolide ring formationComprises 6 genes (1 loading, 6 extension modules) with 31 domains researchgate.netwikipedia.orgnih.gov.
borA1Encodes the loading module of PKSIncorporates trans-cyclopentane-1,2-dicarboxylic acid starter unit researchgate.netwikipedia.org.
borA2-A6Encode extension modules of PKSResponsible for polyketide chain elongation and modification researchgate.netwikipedia.org.
borC-H, borK-NInvolved in trans-cyclopentane-1,2-dicarboxylic acid (CPDA) biogenesisMutational studies confirm their role in starter unit formation google.comresearchgate.netipindia.gov.in.
borIEncodes Cytochrome P450 hydroxylaseCatalyzes oxidation steps in C12 nitrile formation (methyl to alcohol to aldehyde) wikipedia.orgrsc.orgresearchgate.net.
borJEncodes Pyridoxal phosphate (B84403) (PLP)-dependent aminotransferaseIntroduces amine for C12 nitrile formation (aldehyde to aminomethyl) wikipedia.orgrsc.orgresearchgate.net.
borKEncodes a putative dehydrogenaseInvolved in the final steps of C12 nitrile formation rsc.orgresearchgate.net.
borBEncodes a Type II thioesteraseActs as an editing enzyme, removing aberrant intermediates escholarship.orgacs.orgacs.org.

Table 2: Borrelidin PKS Module Organization and Predicted Activity

PKS GeneModule TypeNumber of ModulesKey Domains/ActivityNotes
borA1Loading Module1Loading AT (for CPDA)Initiates polyketide chain with CPDA researchgate.netwikipedia.org.
borA2Extension Module1KS, AT (malonyl-CoA), KRLoads malonyl-CoA, reduces β-carbonyl wikipedia.org.
borA3Extension Module2KS, AT (malonyl-CoA & methylmalonyl-CoA), KR, DHIncorporates malonyl-CoA and methylmalonyl-CoA, performs reduction and dehydration wikipedia.orgresearchgate.net.
borA4Extension Module1KS, AT (methylmalonyl-CoA), KRLoads methylmalonyl-CoA, performs reduction wikipedia.org.
borA5Extension Module1KS, AT (methylmalonyl-CoA), KR, DH, ERLikely responsible for iterative elongations to form nonaketide from seven modules; incorporates methylmalonyl-CoA and fully reduces it to methylene wikipedia.orgresearchgate.net.
borA6Extension Module1KS, AT (malonyl-CoA), KR, TELoads malonyl-CoA, performs reduction, and terminates PKS cycle by releasing pre-borrelidin wikipedia.org.
Total - 7 (1 loading, 6 extension) - Forms a nonaketide, suggesting programmed iteration of one module researchgate.netwikipedia.orgnih.govresearchgate.net.

Molecular Mechanisms of Borrelidin Action

Primary Target: Threonyl-tRNA Synthetase (ThrRS) Inhibition

Borrelidin functions as a potent inhibitor of threonyl-tRNA synthetase (ThrRS), an essential enzyme crucial for protein synthesis in all three kingdoms of life researchgate.netrsc.orgplos.orgresearchgate.netuniprot.org. ThrRS is responsible for catalyzing the attachment of L-threonine to its cognate tRNA (tRNAThr) in a two-step aminoacylation reaction uniprot.org. This process involves the activation of L-threonine by ATP to form threonyl-adenylate (Thr-AMP), followed by the transfer of the activated threonine to the acceptor end of tRNAThr uniprot.org.

Borrelidin is a non-competitive inhibitor with respect to both threonine and ATP, indicating that its binding site is distinct from, yet influences, the substrate binding sites pnas.orgresearchgate.net. Studies have shown that borrelidin exhibits tight-binding inhibitor kinetics, with reported Ki values of approximately 4 nM against bacterial ThrRS and 7 nM against human ThrRS in vitro researchgate.netresearchgate.nettandfonline.com.

Structural Basis of ThrRS-Borrelidin Interaction

The molecular mechanism of borrelidin's inhibition of ThrRS involves a unique mode of binding that leverages the enzyme's structural characteristics.

X-ray crystal structures and functional analyses have revealed that a single molecule of borrelidin simultaneously occupies multiple distinct subsites within the catalytic domain of both bacterial and human ThrRSs researchgate.nettandfonline.comosti.govnih.govrcsb.org. These subsites include the three canonical substrate-binding sites for L-threonine, ATP, and the 3'-end of the cognate tRNA (specifically, the A76 ribose of tRNAThr) researchgate.netrsc.orgresearchgate.netresearchgate.nettandfonline.comosti.govnih.govrcsb.orgmdpi.com. By occupying these critical sites, borrelidin effectively competes with all three physiological substrates, thereby providing a potent and redundant mechanism to inhibit ThrRS activity during protein synthesis osti.govnih.govrcsb.org. This "inhibitory overkill" contributes significantly to borrelidin's observed potency news-medical.net.

Beyond the three substrate-binding sites, borrelidin's association with ThrRS induces the formation of a unique fourth, "orthogonal" binding pocket researchgate.netresearchgate.nettandfonline.comosti.govnih.govrcsb.orgmdpi.com. This induced-fit hydrophobic pocket, which is not evident in substrate-bound ThrRS structures, further intervenes in the aminoacylation activity of ThrRS nih.govmdpi.com. The cyclopentanecarboxylic group of borrelidin clashes with the α-phosphate group of ATP and the carboxyl group of threonine, while the polyketide C1–C3 region of its macrolide ring clashes with the A76 ribose of tRNAThr. The remaining C4–C14 portion of the molecule wedges into a hydrophobic patch of the ThrRS, leading to the formation of this extra interaction pocket mdpi.com. This unique binding mode, which does not mimic any of the ThrRS substrates, distinguishes borrelidin from many other aminoacyl-tRNA synthetase inhibitors mdpi.com.

Key residues involved in borrelidin binding to E. coli ThrRS include Y313, R363, R375, P424, E458, G459, and K465 nih.gov. Mutagenesis studies have confirmed the vital roles of residues such as Y313, P424, E458, and G459 in borrelidin binding nih.gov. It has been suggested that borrelidin may induce a cleft closure, thereby blocking the release of Thr-AMP and pyrophosphate (PPi), rather than directly inhibiting the binding of ATP and threonine nih.gov.

Disruption of Aminoacylation Activity and Protein Synthesis

Research findings highlight the potency of borrelidin in inhibiting ThrRS. For instance, borrelidin demonstrated a strong affinity for Leishmania donovani ThrRS (LdThrRS) with a KD of 0.04 μM and effectively inhibited its aminoacylation activity with an IC50 of 0.06 μM researchgate.netplos.orgresearchgate.netresearchgate.net.

Table 1: Inhibitory Concentrations (IC50) of Borrelidin on ThrRS Aminoacylation Activity

Organism/EnzymeIC50 (µM)KD (µM)Reference
Leishmania donovani ThrRS (rLdThrRS)0.06 researchgate.netplos.orgresearchgate.netresearchgate.net0.04 researchgate.netplos.orgresearchgate.netresearchgate.net researchgate.netplos.orgresearchgate.netresearchgate.net
E. coli ThrRS (aminoacylation reaction)~0.0037 (Ki(app)) researchgate.netN/A researchgate.net
E. coli ThrRS (ATP-PPi exchange)~0.0042 (Ki(app)) researchgate.netN/A researchgate.net
Human ThrRS~0.007 (Ki) researchgate.netresearchgate.netN/A researchgate.netresearchgate.net
P. falciparum ThrRSN/AN/A nih.gov
Trypanosoma brucei ThrRS0.066 researchgate.netN/A researchgate.net
Phytophthora sojae ThrRSN/AN/A nih.govacs.org

Differential Inhibition Selectivity Across Organisms

While borrelidin is known as a potent inhibitor of ThrRS across various organisms, its selectivity can vary.

Borrelidin is a potent inhibitor of both bacterial and eukaryotic threonyl-tRNA synthetases researchgate.netrsc.orgpnas.orgresearchgate.netnih.govresearchgate.netoup.comnih.gov. Co-crystal structures of E. coli and human ThrRS in complex with borrelidin have confirmed that the inhibitor simultaneously occupies all three substrate sites and an additional induced-fit pocket rsc.orgnih.govmdpi.com. This broad-spectrum inhibition is attributed to the high conservation of most borrelidin-interacting residues across bacterial and eukaryotic ThrRS enzymes mdpi.com.

However, despite this broad activity, some differences in sensitivity exist. For example, borrelidin has been shown to inhibit ThrRS from Sulfolobus solfataricus and Halobacterium sp. NRC-1, while ThrRS enzymes from Methanocaldococcus jannaschii and Archaeoglobus fulgidus were not inhibited nih.gov. This suggests species-specific variations in the ThrRS enzyme that can influence borrelidin's inhibitory effect nih.gov.

In the context of parasitic infections, borrelidin exhibits potent antimalarial activity, believed to stem from its inhibition of Plasmodium falciparum ThrRS news-medical.netrsc.orgpnas.orgtandfonline.comopenveterinaryjournal.comnih.gov. P. falciparum possesses a single ThrRS enzyme that is dually targeted to both the cytosol and the apicoplast, an essential organelle tandfonline.comnih.gov. This dual targeting may contribute to borrelidin's antimalarial potency tandfonline.comnih.gov. Similarly, borrelidin has been shown to inhibit Trypanosoma brucei ThrRS and exhibits antitrypanosomal activity researchgate.netasm.org.

The ability of borrelidin to inhibit both eukaryotic and bacterial ThrRSs, while exhibiting some differential selectivity, makes it a valuable compound for studying translational control and for potential therapeutic applications researchgate.netrsc.orgpnas.orgresearchgate.netnih.govresearchgate.netoup.comnih.gov.

Table 2: Differential Inhibition of ThrRS by Borrelidin Across Organisms

Organism TypeThrRS Sensitivity to BorrelidinKey Findings/NotesReference
Bacteria Potently inhibitedE. coli ThrRS inhibited with Ki ~4 nM; broad-spectrum antibacterial activity. Most borrelidin-interacting residues are highly conserved. researchgate.netrsc.orgpnas.orgresearchgate.netresearchgate.netmdpi.comoup.comnih.gov
Eukaryotes Potently inhibitedHuman ThrRS inhibited with Ki ~7 nM. Effective against Leishmania donovani, Plasmodium falciparum, Trypanosoma brucei, and Phytophthora sojae. researchgate.netrsc.orgpnas.orgplos.orgresearchgate.netresearchgate.nettandfonline.comnih.govopenveterinaryjournal.comresearchgate.netnih.govnih.govacs.orgoup.comnih.govnih.govasm.orgpnas.org
Archaea Variable sensitivityInhibits ThrRS from Sulfolobus solfataricus and Halobacterium sp. NRC-1, but not Methanocaldococcus jannaschii and Archaeoglobus fulgidus. 12 of 18 interacting residues altered in insensitive archaeal ThrRS. mdpi.comnih.gov

Biological Activities and Preclinical Investigations

Anti-Angiogenic Research

Borrelidin exhibits potent anti-angiogenic effects, targeting both the formation and integrity of new blood vessels, a critical process in tumor growth and metastasis. niscpr.res.incaltagmedsystems.co.ukrndsystems.comgoogle.comnih.gov

In in vitro models, Borrelidin has demonstrated a strong inhibitory effect on capillary tube formation. In the rat aorta matrix culture model, Borrelidin significantly inhibited capillary tube formation with an IC50 value of 0.4 ng/mL (0.8 nM). rndsystems.comgoogle.comnih.govresearchgate.net Beyond inhibiting formation, Borrelidin also induces the disruption of already formed capillary tubes in a dose-dependent manner by promoting apoptosis of the capillary-forming cells. caltagmedsystems.co.ukrndsystems.comgoogle.comnih.govresearchgate.netjst.go.jpnih.gov

Studies involving Human Umbilical Vein Endothelial Cells (HUVEC) have shown that Borrelidin possesses anti-proliferative activity with an IC50 value of 6 ng/mL. google.comnih.gov Interestingly, high concentrations of threonine (1 mM) were found to attenuate Borrelidin's ability to inhibit capillary tube formation in the rat aorta culture model and HUVEC proliferation. However, threonine did not affect Borrelidin's capacity to collapse formed capillary tubes or induce apoptosis in HUVEC, suggesting distinct mechanistic pathways for these effects. google.comjst.go.jpnih.gov

Table 1: In Vitro Anti-Angiogenic Effects of Borrelidin

Model/Cell TypeActivityIC50 Value (Borrelidin)Effect of Threonine (1 mM)References
Rat Aorta Matrix CultureInhibition of Capillary Tube Formation0.4 ng/mL (0.8 nM)Attenuated rndsystems.comgoogle.comnih.govresearchgate.net
Rat Aorta Matrix CultureDisruption of Formed Capillary TubesNot specifiedNo effect google.comnih.govresearchgate.netjst.go.jp
Human Umbilical Vein Endothelial Cells (HUVEC)Anti-Proliferative Activity6 ng/mLAttenuated google.comnih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)Induction of ApoptosisNot specifiedNo effect caltagmedsystems.co.ukgoogle.comjst.go.jpnih.gov

In in vivo settings, Borrelidin has demonstrated significant anti-angiogenic efficacy. In the improved mouse dorsal air sac model, used for quantifying tumor-induced angiogenesis, Borrelidin significantly inhibited angiogenesis induced by WiDr cells (human colon carcinoma). caltagmedsystems.co.ukrndsystems.comgoogle.comresearchgate.netnih.gov Furthermore, Borrelidin was observed to inhibit the spontaneous lung metastasis of B16-BL6 melanoma cells at the same dose that inhibited angiogenesis, indicating its potential to suppress metastatic progression. caltagmedsystems.co.ukrndsystems.comresearchgate.netnih.gov

The anti-angiogenic effects of Borrelidin are mediated through at least two distinct pathways: one threonine-dependent and the other threonine-independent. jst.go.jpnih.gov A primary mechanism involves its selective inhibition of threonyl-tRNA synthetase (ThrRS), an enzyme crucial for protein synthesis. toku-e.comguidetopharmacology.orgniscpr.res.incaltagmedsystems.co.ukrndsystems.comnih.govgoogle.comnih.govresearchgate.net This inhibition can lead to the suppression of endothelial cell proliferation. google.comnih.gov

Additionally, Borrelidin induces apoptosis in endothelial cells, particularly those forming capillary tubes. This apoptotic induction is mediated via the activation of caspase-3 and caspase-8 pathways. toku-e.comniscpr.res.incaltagmedsystems.co.ukrndsystems.comnih.govgoogle.comjst.go.jpnih.gov Inhibitors of both caspase-3 and caspase-8 have been shown to suppress Borrelidin-induced apoptosis in HUVEC, confirming the involvement of these caspases. google.comjst.go.jpnih.gov Beyond these direct cellular effects, Borrelidin has also been reported to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF) in favor of anti-angiogenic isoforms. rndsystems.com

Anti-Cancer Research

Borrelidin's anti-proliferative and pro-apoptotic activities extend to various malignant cell lines, positioning it as a compound with potential anti-cancer applications. google.comresearchgate.netresearchgate.net

Borrelidin exhibits general anti-proliferative activity across a diverse range of cancer cell lines. google.com

Hepatocellular Carcinoma (HCC): Borrelidin dose- and time-dependently inhibits the growth and proliferation of HCC cell lines, such as HepG2 and SMMC7721. rsc.orgrsc.orgresearchgate.net It also attenuates the migration and invasion of HCC cells by suppressing the expression of matrix metalloproteinases (MMP-2 and MMP-9). researchgate.netresearchgate.net In vivo experiments have shown that Borrelidin suppresses tumor growth in SMMC7721 xenograft model mice. researchgate.netresearchgate.net

Acute Lymphoblastic Leukemia (ALL): Borrelidin potently inhibits the proliferation of malignant ALL cell lines, including Jurkat and CEM cells, with a half-maximal inhibitory concentration of 50 ng/mL. researchgate.netresearchgate.net This effect is associated with the induction of apoptosis in these cells. nih.govresearchgate.netresearchgate.net

Breast Cancer: Highly metastatic breast cancer cell lines, such as MDA-MB-231 and MDA-MB-435, have shown good sensitivity to Borrelidin at low nanomolar concentrations. researchgate.net

Oral Squamous Cell Carcinoma (OSCC): Borrelidin induces the unfolded protein response (UPR) and C/EBP homologous protein (CHOP)-dependent apoptosis in OSCC cells. rndsystems.comnih.govrsc.orgresearchgate.net This mechanism involves the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway. nih.govresearchgate.net

Table 2: Anti-Proliferative Effects of Borrelidin on Malignant Cell Lines

Cancer TypeCell Lines TestedKey FindingsReferences
Hepatocellular Carcinoma (HCC)HepG2, SMMC7721Dose- and time-dependent inhibition of growth and proliferation; suppression of migration and invasion (MMP-2, MMP-9); in vivo tumor growth suppression in xenograft models. rsc.orgrsc.orgresearchgate.netresearchgate.net
Acute Lymphoblastic Leukemia (ALL)Jurkat, CEMPotent proliferation inhibition (IC50 = 50 ng/mL); induction of apoptosis; activation of GCN2 stress pathway. nih.govresearchgate.netresearchgate.net
Breast CancerMDA-MB-231, MDA-MB-435Good sensitivity at low nanomolar concentrations. researchgate.net
Oral Squamous Cell Carcinoma (OSCC)Panel of OSCC cellsInduction of Unfolded Protein Response (UPR) and CHOP-dependent apoptosis; activation of GCN2 and PERK pathways. rndsystems.comnih.govrsc.orgresearchgate.net
General Cancer Cell LinesVariousGeneral anti-proliferative activity noted. google.com

Borrelidin is capable of inducing cell cycle arrest in various cancer cell types, most notably in the G0/G1 phase. researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net

In HCC cells, Borrelidin causes G0/G1 phase cell cycle arrest by down-regulating the expression of cyclins (D1, D3, E1) and cyclin-dependent kinases (CDK2, CDK4, CDK6). Concurrently, it enhances the expression of p21, a cyclin-dependent kinase inhibitor, which collectively halts cell cycle progression at the G0/G1 phase. rsc.orgrsc.orgresearchgate.net Similar G1 arrest has been observed in ALL cell lines treated with Borrelidin. researchgate.netresearchgate.net This cell cycle modulation is often linked to the activation of stress-responsive pathways, such as the general control nonderepressible-2 (GCN2) kinase pathway, which is significantly higher in Borrelidin-treated ALL cell lines. nih.govresearchgate.netresearchgate.net

Inhibition of Tumor Growth and Metastasis in Preclinical Xenograft Models

Preclinical investigations have demonstrated Borrelidin's capacity to inhibit tumor growth and metastasis in various cancer models. In studies involving human hepatoma SMMC7721 xenograft models in mice, Borrelidin significantly suppressed tumor growth with minimal observed side effects. wikipedia.orginvivochem.comwikidata.org Beyond direct tumor size reduction, Borrelidin has shown in vitro therapeutic effects by inhibiting the proliferation and migration of tumor cells, as well as the angiogenesis of endothelial cells, which is crucial for tumor vascularization. mycocentral.euciteab.com

A notable advancement in enhancing Borrelidin's anti-tumor efficacy and reducing potential toxicity is the development of liposomal formulations. Liposomal Borrelidin has exhibited superior inhibitory effects on primary tumor growth and lung metastasis in vivo when compared to free Borrelidin in a mouse model of metastatic breast cancer. citeab.com Mechanistically, Borrelidin induces G0/G1 cell cycle arrest and activates caspase-dependent apoptosis in hepatocellular carcinoma (HCC) cells. wikipedia.orginvivochem.com Furthermore, its anti-tumor effects are mediated, in part, by the modulation of the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway. wikipedia.orginvivochem.com

Table 1: Summary of Borrelidin's Anti-Tumor Activity in Preclinical Models

Model TypeCancer Cell Line/ModelKey FindingsRelevant Citations
In vitroHepG2, SMMC7721 (HCC)Inhibited growth and proliferation; induced G0/G1 cell cycle arrest and apoptosis. wikipedia.org
In vitroTumor cells, Endothelial cellsInhibited proliferation, migration, and angiogenesis. mycocentral.euciteab.com
In vivoSMMC7721 xenograft (human hepatoma in mice)Significantly suppressed tumor growth with few side effects. wikipedia.orginvivochem.comwikidata.org
In vivoMetastatic breast cancer (mouse model)Liposomal Borrelidin showed superior inhibition of primary tumor growth and lung metastasis. citeab.com

Modulation of Invasion and Migration through Matrix Metalloproteinase (MMP) Suppression

Borrelidin's ability to inhibit tumor invasion and migration is closely linked to its suppressive effects on Matrix Metalloproteinases (MMPs). MMPs, particularly MMP-2 and MMP-9, are a family of enzymes that play critical roles in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. mims.comwikipedia.orgtcichemicals.com Studies have shown that Borrelidin effectively inhibits the migration and invasion of hepatocellular carcinoma (HCC) cells by suppressing the expression of MMP-2 and MMP-9. wikipedia.orginvivochem.comwikidata.orgmycocentral.eu This modulation of MMP activity represents a significant mechanism through which Borrelidin exerts its anti-metastatic properties.

Anti-Parasitic Research

Borrelidin has emerged as a potent anti-parasitic agent, with extensive research focusing on its efficacy against Plasmodium species, the causative agents of malaria.

Antimalarial Efficacy Against Plasmodium Species (P. falciparum, P. berghei)

Borrelidin demonstrates potent antimalarial activity against various Plasmodium species, including Plasmodium falciparum and Plasmodium berghei. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.comfishersci.camims.commims.comwikidoc.orgguidetopharmacology.orgwikidata.orgwikidoc.orgebi.ac.uk Its primary mechanism of action against Plasmodium involves the potent inhibition of threonyl-tRNA synthetase (ThrRS), an enzyme vital for protein synthesis in the parasite. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgfishersci.camims.commims.comwikidata.org Unlike some other apicoplast translation inhibitors that cause a "delayed death" effect, Borrelidin rapidly kills P. falciparum parasites. wikipedia.orgwikidata.org

The inhibitory concentrations (IC50) of Borrelidin against P. falciparum strains, such as 3D7, K1, and FCR3, typically range from 0.07 to 1.9 nM (equivalent to 0.93 ng/mL). wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.orgwikidata.orgwikidoc.org Furthermore, Borrelidin has proven effective in murine infection models involving P. berghei and P. yoelii. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.comfishersci.camims.commims.comebi.ac.uk

Table 2: In Vitro Antimalarial Potency of Borrelidin against Plasmodium falciparum

P. falciparum StrainIC50 (nM)Relevant Citations
3D71.8 wikipedia.org
K1 (drug-resistant)1.9 wikidata.orgwikidoc.org
FCR3 (drug-sensitive)1.8 wikidoc.org
Various (range)0.07 - 1.9 wikipedia.orgwikipedia.orgguidetopharmacology.org

A critical aspect of Borrelidin's antimalarial potential is its efficacy against drug-resistant Plasmodium strains. It has shown activity against drug-resistant P. falciparum strains, including K1 (resistant to chloroquine (B1663885), pyrimethamine, and sulfadoxine) and the chloroquine-resistant NS strain of P. yoelii. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgmims.comguidetopharmacology.orgwikidoc.org Notably, the IC50 values against drug-sensitive and resistant strains of P. falciparum were reported to be very similar (1.8 nM and 1.9 nM, respectively), highlighting its consistent potency irrespective of common drug resistance mechanisms. wikidata.org Research into Borrelidin derivatives has also yielded compounds that retain potent antimalarial activity against both drug-sensitive and drug-resistant parasite strains while exhibiting reduced cytotoxicity towards human cells. mims.comguidetopharmacology.org

In vitro studies confirm Borrelidin's potent inhibition of P. falciparum 3D7 cells, with an IC50 of 1.8 nM. wikipedia.org In vivo, Borrelidin has successfully cured mice infected with rodent malaria, including P. yoelii and P. berghei. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.comfishersci.camims.commims.comebi.ac.uk It demonstrated protective effects against lethal murine malaria at a low dose of 0.25 mg·kg−1·day−1. wikipedia.orgwikipedia.orgebi.ac.uk

Combination therapies have also been explored. A combination of Borrelidin and Fumagilin in P. berghei-infected mice resulted in a significantly lower parasitemia (5% compared to 15% in the control group) and a high inhibition rate of 69.6% on day nine post-infection. wikipedia.orgwikipedia.orgmims.commims.com Borrelidin's action is characterized by a rapid arrest of parasitic growth. wikidata.orgfishersci.ca

A unique and highly promising aspect of Borrelidin's antimalarial activity in animal models is its ability to induce protective immunological memory. All infected mice treated with Borrelidin not only survived but also developed immunity that protected them from subsequent reinfection for extended periods, specifically 75 and 340 days after the initial infection. wikipedia.orgwikipedia.orgmims.commims.comebi.ac.uk This long-term immunity was evidenced by negligible parasitemia following reinfections and a notable increase in total serum levels of antiparasite IgGs with augmented avidity. mims.comebi.ac.uk

Further analysis indicates that Borrelidin treatment during the initial infection leads to an increase in the proportion of trophozoite-stage parasites relative to ring-stage parasites in the host bloodstream. This shift correlates with a corresponding increase in host IgGs specifically targeted at later blood stages of the parasite. wikidata.orgfishersci.ca Similar observations have been made with Borrelidin derivatives, which also induced immunity that protected mice from reinfection. wikidata.orgmims.com This induction of long-lasting immunological memory suggests a potential for Borrelidin, or its derivatives, to contribute to novel malaria eradication strategies.

Antileishmanial Activity Against Leishmania donovani

Borrelidin has demonstrated significant antileishmanial activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. Its mechanism of action involves the inhibition of Leishmania donovani threonyl-tRNA synthetase (LdThrRS) plos.orgnih.gov. Studies have shown that borrelidin strongly binds to LdThrRS with a dissociation constant (K_D) of 0.04 µM plos.orgnih.gov.

The compound effectively inhibits the enzymatic activity of recombinant LdThrRS, with a 50% inhibitory concentration (IC50) of approximately 60 nM (0.06 µM) plos.orgnih.gov. Furthermore, borrelidin exhibits in vitro antileishmanial activity against both the promastigote and amastigote stages of the parasite plos.orgnih.gov. For promastigotes, the IC50 was determined to be 21 µM plos.orgnih.gov. Genetic studies have indicated that LdThrRS is essential for the survival of Leishmania parasites, as attempts to obtain homozygous null mutants were unsuccessful nih.gov. Heterozygous parasites, with reduced LdThrRS expression, showed increased susceptibility to inhibition by borrelidin nih.gov.

Table 1: Antileishmanial Activity of Borrelidin Against Leishmania donovani

Target/StageAssay TypeValue (IC50/K_D)UnitReference
Recombinant LdThrRSEnzymatic Activity0.06µM plos.orgnih.gov
LdThrRSBinding Affinity0.04µM plos.orgnih.gov
L. donovani PromastigotesIn vitro Growth Inhibition21µM plos.orgnih.gov

Antitrypanosomal Activity Against Trypanosoma brucei

Borrelidin also displays antitrypanosomal activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT) nih.govresearchgate.net. Similar to its action in Leishmania, borrelidin acts as an inhibitor of Trypanosoma brucei threonyl-tRNA synthetase (TbThrRS) nih.govresearchgate.net. Research has established that TbThrRS is essential for the growth and survival of T. brucei mammalian stage parasites in vitro nih.govresearchgate.net. The inhibitory effect of borrelidin on recombinant TbThrRS has been reported with an IC50 of 66 nM under comparable experimental conditions plos.org. This inhibition of a crucial enzyme for protein synthesis contributes to its effectiveness against the parasite nih.gov.

Anti-Microbial Research

Borrelidin's antimicrobial properties are broad-spectrum, targeting various pathogens including bacteria, fungi, and viruses.

Antibacterial Spectrum and Activity Against Clinically Resistant Strains (e.g., MRSA, VRSA)

Borrelidin exhibits potent antibacterial activity, notably against clinically resistant bacterial strains niscpr.res.inresearchgate.net. It is particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) researchgate.net. The antibacterial action of borrelidin is attributed to its selective inhibition of threonyl-tRNA synthetase, an enzyme vital for bacterial protein synthesis wikipedia.orgniscpr.res.inguidetopharmacology.org. Beyond these well-known resistant strains, new members of the borrelidin class, such as borrelidins C and D, have shown inhibitory activity against the Gram-negative pathogen Salmonella enterica nih.gov.

Antifungal Efficacy Against Plant Pathogens (e.g., Phytophthora sojae, Valsa mali)

Borrelidin demonstrates high and specific antifungal activity, particularly against the plant pathogen Phytophthora sojae ebi.ac.uknih.govnih.gov. Studies have reported impressive efficacy against P. sojae race 1, with an effective concentration for 50% inhibition (EC50) of 0.0056 mg/L and an EC95 of 0.026 mg/L ebi.ac.uknih.govresearchgate.net. These values are substantially lower than those of the commercial fungicide metalaxyl, being 62.5-fold and 262.3-fold more potent, respectively ebi.ac.uknih.govresearchgate.net. The antifungal mechanism against P. sojae involves the inhibition of threonyl-tRNA synthetase (ThrRS) through the formation of a ThrRS-borrelidin complex ebi.ac.uknih.govresearchgate.net. This inhibitory effect can be antagonized by the addition of threonine in a dose-dependent manner, further supporting ThrRS as its target ebi.ac.uknih.gov. In situ bioassays have shown that borrelidin at 10 mg/L can reduce P. sojae race 1 lesions on soybean seedlings by 94.72% without negatively impacting root growth ebi.ac.uknih.govresearchgate.net. Borrelidin has also been reported to inhibit other phytopathogenic oomycetes, including Pythium aphanidermatum, P. splendens, P. sylvaticum, P. ultimum, and P. capsica researchgate.net. Information regarding borrelidin's specific efficacy against Valsa mali was not found in the consulted literature.

Table 2: Antifungal Activity of Borrelidin Against Phytophthora sojae

PathogenParameterValueUnitReference
Phytophthora sojae Race 1EC500.0056mg/L ebi.ac.uknih.govresearchgate.net
Phytophthora sojae Race 1EC950.026mg/L ebi.ac.uknih.govresearchgate.net
P. sojae Race 1 LesionsReduction at 10 mg/L94.72%% ebi.ac.uknih.govresearchgate.net

Antiviral Activity (including Anti-HIV)

Borrelidin has been reported to possess antiviral activity, including against Human Immunodeficiency Virus (HIV) niscpr.res.inresearchgate.netresearchgate.net. Specifically, it has shown moderate activity against the anti-HIV reverse transcriptase enzyme researchgate.net. Its broad biological spectrum includes general antiviral effects niscpr.res.inresearchgate.net.

Other Reported Biological Activities

Beyond its direct antimicrobial effects, borrelidin exhibits several other notable biological activities. It has demonstrated tumor growth inhibitory activity, primarily attributed to its potent anti-angiogenic properties wikipedia.orgniscpr.res.inresearchgate.nettocris.com. Borrelidin effectively inhibits angiogenesis, as evidenced in a rat aorta matrix model, and induces apoptosis in capillary tube-forming endothelial cells with an IC50 of 0.8 nM in rat aorta wikipedia.orgtocris.com. It also modulates the alternative splicing of Vascular Endothelial Growth Factor (VEGF) to favor anti-angiogenic isoforms tocris.com. Furthermore, borrelidin can induce the unfolded protein response (UPR) and apoptosis in oral cancer cells tocris.com.

Other reported activities include anticoagulant and antiplatelet effects niscpr.res.inresearchgate.net, antimitotic activity niscpr.res.in, and herbicidal and insecticidal properties niscpr.res.inresearchgate.net. Borrelidin has also shown antimalarial activity against both chloroquine-sensitive and resistant strains in mice niscpr.res.inguidetopharmacology.org. In the context of tuberculosis, borrelidin exhibits antitubercular activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 3.12 µg/mL. Its inhibitory activity against multidrug-resistant M. tuberculosis was observed at 256 µg/mL researchgate.net. Additionally, borrelidin has been found to induce apoptosis in malignant acute lymphoblastic leukemia cells wikipedia.orgebi.ac.uk and has been determined to be non-mutagenic up to a concentration of 500 µg/mL in the Ames test researchgate.net.

Structure Activity Relationships Sar and Derivative Development

Impact of Core Structure and Stereochemistry on Biological Activities

Borrelidin possesses a unique structural architecture characterized by four methyl groups at positions 4, 6, 8, and 10 in a syn/syn/anti relationship, a Z/E cyanodiene unit at C12-C15, and a cyclopentane (B165970) carboxylic acid subunit at C17. psu.edu The absolute configuration of borrelidin has been precisely determined through X-ray crystallography. psu.edugoogle.comresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, focusing on how subtle modifications to a compound's chemical structure, including its stereochemistry, influence its biological activity. scribd.comyoutube.com In the context of borrelidin, its inhibitory action against ThrRS is achieved by simultaneously occupying four distinct subsites within the catalytic domain of both bacterial and human ThrRS enzymes. rcsb.orgosti.gov This multi-site occupancy allows borrelidin to compete with all three natural substrates of ThrRS: amino acid, ATP, and tRNA, providing a robust mechanism of inhibition. rcsb.orgosti.gov The specificity of borrelidin for ThrRS, as opposed to other aminoacyl-tRNA synthetases (ARSs), is attributed to the presence of a unique cavity within the ThrRS active site that accommodates borrelidin, a feature not found in other ARSs. pnas.org The interaction between borrelidin and ThrRS is mediated by a complex network of hydrophobic and polar interactions. pnas.org

Significance of the Nitrile Group for ThrRS Inhibition and Specific Bioactivities

A defining and relatively rare functional group in natural products is the nitrile moiety located at the C12 position of borrelidin's macrocyclic ring. researchgate.netwikipedia.org Research has consistently demonstrated that this nitrile group is crucial for the compound's ability to inhibit ThrRS. researchgate.netresearchgate.netnih.govnih.gov For instance, borrelidin B, a derivative in which the nitrile functionality is replaced by an aminomethyl group, exhibited a significant loss of ThrRS inhibitory activity, underscoring the nitrile's essential role. researchgate.netnih.gov

Despite the critical role of the nitrile group in ThrRS inhibition, some studies suggest that certain borrelidin analogs lacking this moiety can still retain other biological activities. For example, a desnitrile analog (referred to as compound 4 in some studies) was observed to cause a mitotic stall and display collateral sensitivity activity, indicating that alternative targets or mechanisms might be at play, or that the nitrile group's essentiality might be context-dependent for specific bioactivities. researchgate.netnih.gov Biosynthetically, the nitrile group of borrelidin is derived from the methyl group of a methylmalonyl-CoA extender unit during the polyketide chain extension process. researchgate.net

Toleration of Modifications in the Cyclopentane Ring System and Carboxylic Acid Moiety

The cyclopentane ring system and its attached carboxylic acid moiety at C17 represent key sites for structural modifications aimed at improving borrelidin's therapeutic profile. Modifications to the pendent cyclopentane ring have shown promise in attenuating the compound's inherent toxicity to eukaryotic cells while preserving its anti-angiogenic activity. researchgate.net

Synthesis and Characterization of Borrelidin Analogs

The intricate structure of borrelidin has spurred extensive research into various synthetic methodologies for its analogs, ranging from bioengineering to total synthesis.

Bioengineered and Semisynthetic Approaches to Analog Generation

Bioengineering and semisynthetic strategies have been successfully employed to create borrelidin analogs, particularly those with modifications at the C17 position. nih.gov These approaches involve leveraging the biosynthetic machinery of producing organisms, often combined with chemical synthesis, to generate novel compounds. A library of such bioengineered and semisynthetic borrelidin analogs has been extensively evaluated for their antimalarial activity and toxicity. nih.govacs.org

Mutasynthesis, also known as mutational biosynthesis, is a powerful technique in this domain. It involves using genetically engineered organisms in conjunction with feeding chemically modified intermediates, allowing for the rapid generation of diverse libraries of secondary metabolites. psu.edu The polyketide synthase (PKS) system responsible for borrelidin biosynthesis can be manipulated to produce new derivatives by altering its modules, the types of extender units incorporated, and the resulting stereochemistry. google.com For instance, by feeding various carboxylic acids to a Streptomyces parvulus mutant (which is deficient in the biosynthesis of the natural starter unit), researchers have successfully produced novel borrelidins that differ in their C-17 side chain. psu.edu

Total Synthesis Methodologies for Complex Structures

The complex structural features of borrelidin have motivated numerous efforts towards its total synthesis. psu.edu Several research groups, including those led by Morken, Hanessian, Theodorakis, and Omura, have reported successful total syntheses of borrelidin. psu.edugoogle.comjst.go.jpacs.orgacs.org

The synthetic strategies employed are diverse, often utilizing chiral pool starting materials, iterative catalytic approaches, chiral-reagent based methodologies, chiral auxiliaries, and kinetic resolution techniques. psu.edu Key reactions and transformations in various total syntheses include:

SmI2-mediated intramolecular Reformatsky-type reactions for macrocyclization. acs.org

Chelation-controlled carbotitanation. acs.org

Chelation-controlled hydrogenation. acs.org

Stereoselective Reformatsky reactions. acs.org

MgBr2·Et2O-mediated chelation-controlled allylation. acs.org

Iterative cuprate (B13416276) additions to acyclic α,β-unsaturated esters, often initiated from D-glyceraldehyde as a chiral progenitor. acs.org

Evaluation of Derivatives for Improved Therapeutic Index

A primary goal in borrelidin derivative development is the identification of compounds with an improved therapeutic index, which signifies a better balance between efficacy and safety. google.com Achieving an improved therapeutic index for borrelidin derivatives typically involves optimizing several key properties:

An enhanced ratio of anti-angiogenic activity to general cell proliferation inhibition and/or ThrRS activity. google.com

Increased water solubility. google.com

Improved cell permeability. google.com

A more favorable pharmacological profile. google.com

A reduction in side-effect profiles. google.com

Native borrelidin itself demonstrates potent anti-angiogenic activity, inhibiting capillary tube formation with an IC50 value of 0.8 nM. However, its anti-proliferative activity against human umbilical vein endothelial cells (HUVEC) is 15-fold weaker, with an IC50 of 6 ng/mL. google.com

Table 1: Selected Borrelidin Derivatives and Their Biological Activity Profiles

Compound NameKey Structural ModificationPrimary BioactivitySelectivity/Toxicity ProfileRelevant Citation
BorrelidinN/A (Parent Compound)ThrRS Inhibition, Anti-angiogenic, Anti-proliferativeHigh cytotoxicity to human cells; IC50 (HUVEC) = 6 ng/mL; IC50 (Angiogenesis) = 0.4 ng/mL nih.govnih.govgoogle.com
Borrelidin BAminomethyl group replaces nitrile at C12Retains mitotic stall activity, but loses ThrRS inhibitionNitrile moiety essential for ThrRS inhibition researchgate.netnih.gov
BC194Modification at C17 (cyclopentane side chain)Angiogenesis inhibition100-1000 fold less toxic to endothelial cells than Borrelidin nih.gov
BC195Analogue of BorrelidinAntimalarial activity16,000-fold difference in inhibitory activity between P. falciparum and human cells mdpi.com
BC220Analogue of BorrelidinAntimalarial activityCompletely clears parasitemia at 6 mg/kg per day; comparable to chloroquine (B1663885) mdpi.com
Desnitrile Analog (Compound 4)Lacks nitrile moiety at C12Collateral sensitivity activity, some ThrRS activityRetains bioactivity despite lacking nitrile nih.gov

Enhanced Selectivity (e.g., Parasitic vs. Human ThrRS)

A critical aspect of borrelidin derivative development has been to improve its selectivity, particularly between parasitic and human ThrRS, to minimize off-target effects. Borrelidin itself is a potent inhibitor of Plasmodium falciparum ThrRS, but it also exhibits toxicity to human cells at low concentrations, presumably due to its inhibition of human ThrRS. npatlas.orgnih.gov

However, novel borrelidin derivatives have been engineered to achieve higher selectivity and lower cytotoxicity compared to the parent compound. npatlas.orgnih.govpnas.orglibretexts.org These modified compounds maintain their ability to inhibit Plasmodium ThrRS while significantly reducing inhibition of its human homolog. npatlas.orgnih.gov For instance, borrelidin exhibited a 355-fold activity difference between P. falciparum and human HEK293 cells. nih.govlibretexts.org In contrast, the derivative BC196 demonstrated a 12-fold increased selectivity towards P. falciparum ThrRS over the human enzyme and did not inhibit human ThrRS at the tested dose range in vitro. scientificarchives.com Even more remarkably, BC220 displayed a strikingly enhanced level of selectivity, requiring a 4,000-fold lower concentration to kill P. falciparum than that needed to affect human HEK293 cells. npatlas.orgnih.govlibretexts.orgscientificarchives.com This represents an 11- to 38-fold improvement in selectivity compared to borrelidin. nih.govlibretexts.org The P. falciparum parasite possesses a single ThrRS enzyme that is dually targeted to both the cytosol and the apicoplast, making it a viable target for selective inhibition. npatlas.org

The following table summarizes the comparative selectivity of borrelidin and its derivatives against P. falciparum and human cells:

CompoundIC50 (P. falciparum)IC50 (Human Cells)Selectivity Index (Human/Parasitic)
Borrelidin0.97 nM npatlas.orgnih.gov345 nM npatlas.orgnih.gov~355 nih.govlibretexts.org
BC196Potent activity npatlas.orgLow toxicity npatlas.org>12-fold improved over borrelidin scientificarchives.com
BC220Potent activity npatlas.orgLow toxicity npatlas.org~4,000 (vs. HEK293 cells) npatlas.orgnih.govlibretexts.orgscientificarchives.com

Reduced Cytotoxicity to Non-Malignant Cells

A significant hurdle for borrelidin's therapeutic development has been its high cytotoxicity to normal cells, which results in a narrow therapeutic index. colab.wsnih.govwikipedia.orgnih.gov Studies have shown that borrelidin is cytotoxic to non-malignant breast epithelial cell lines (e.g., MCF10A). colab.wsnih.gov To address this, structural modifications have been explored to reduce toxicity without compromising efficacy.

One successful approach involved the esterification of the free carboxylic acid of borrelidin with various triazolyl-containing alcohols, which led to improved antimalarial activity alongside reduced cytotoxicity. uni.luscitoys.com Furthermore, truncated borrelidin derivatives have demonstrated lower cytotoxicity compared to their unbiased cyanodiene counterparts. scitoys.com

A notable example is BC194, a borrelidin derivative that incorporates an altered starter unit, trans-1,2-cyclobutanedicarboxylic acid. This modification significantly reduces its cytotoxicity compared to borrelidin. nih.govjst.go.jp Despite its reduced toxicity, BC194 retains its potent ability to inhibit angiogenesis at sub-toxic concentrations, highlighting a separation of desired pharmacological activity from general cytotoxicity. nih.gov Another newly identified member of the borrelidin family, borrelidin H, has also shown a superior therapeutic window in vitro compared to borrelidin A, indicating progress in developing less toxic analogs. bioregistry.io

Retention and Augmentation of Desired Pharmacological Activities (e.g., BC194, BC196, BC220)

Borrelidin is recognized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-angiogenic, and anticancer effects. npatlas.orgdntb.gov.uaresearchgate.netwikipedia.orgnih.gov Derivative development aims not only to reduce toxicity but also to retain or even enhance these beneficial activities.

BC194: This analog exhibits a potent inhibitory effect on human umbilical vein endothelial cell (HUVEC) pseudo-capillary network formation at concentrations as low as 0.025 nM. jst.go.jp Crucially, its cytotoxicity is markedly reduced compared to that of borrelidin, allowing it to inhibit angiogenesis at sub-toxic levels. nih.govjst.go.jp

BC196 and BC220: These two derivatives have shown remarkable success in retaining and augmenting antimalarial activity. They demonstrate potent antiparasitic activity both in vitro and in vivo. npatlas.orgnih.gov In studies involving Plasmodium yoelii-infected mice, both BC196 and BC220 effectively cleared the malarial infection, resulting in a 100% survival rate for the mice. npatlas.orgnih.gov Their efficacy in curing malaria in animal models is comparable to, and in some cases even surpasses, that of reference drugs like chloroquine. npatlas.org Notably, BC220 does not inhibit human cytosolic ThrRS within the tested concentration range, further supporting its improved selectivity. npatlas.org

Structure-activity relationship studies have indicated that modifications, such as ester bond substitutions (e.g., BC219, BC220, BC239, BC240), are crucial for retaining strong antimalarial activity while significantly decreasing cytotoxicity (by more than eightfold). npatlas.org In contrast, amide derivatives generally exhibited little to no antimalarial activity. npatlas.org

Structure-Activity Relationships of Hydroxylated Borrelidin Derivatives (Borrelidins C-E)

The borrelidin family of compounds includes various derivatives that differ in their chemical structures, often involving variations in hydroxylation, methylation, and double-bond configurations. bioregistry.io Among these are hydroxylated borrelidin derivatives such as Borrelidins C, D, and E. While Borrelidin D has a known PubChem CID (139590482), and Borrelidin E has been isolated from natural sources, detailed specific structure-activity relationships focusing solely on the impact of hydroxylation for Borrelidins C, D, and E are not extensively detailed in the provided research findings.

General SAR studies on borrelidin analogs suggest that the presence and position of hydroxyl groups, along with other structural changes like methylation and double-bond configurations, can influence their inhibitory properties and biological activities. For instance, new borrelidins, including hydroxylated forms, have been isolated, and their cytotoxic and antibacterial activities evaluated to propose tentative SARs, particularly concerning modifications at C(22) and the moieties at C(7) and C(8) of the borrelidin scaffold. scitoys.com However, specific data tables or detailed research findings directly correlating the precise hydroxylation patterns of Borrelidins C, D, and E with their individual pharmacological activities or selectivity profiles were not found within the scope of the provided information.

Advanced Research Methodologies in Borrelidin Studies

Structural Biology Techniques for Target-Ligand Complex Elucidation (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, are instrumental in deciphering the precise interactions between Borrelidin and its biological targets. This method allows scientists to visualize the atomic structure of enzymes and their complexes with ligands, revealing critical details about active sites, catalytic mechanisms, and protein-ligand binding mdpi.comresearchgate.net.

In the context of Borrelidin, X-ray crystallography has been pivotal in understanding its inhibitory mechanism against threonyl-tRNA synthetase (ThrRS), a key enzyme in protein synthesis nih.govosti.govresearchgate.net. Studies have shown that Borrelidin simultaneously occupies multiple binding sites within the catalytic domain of both bacterial and human ThrRS, including those for L-threonine, ATP, and tRNA nih.govosti.govresearchgate.net. This multi-site occupancy provides a potent and redundant mechanism for inhibiting ThrRS activity during protein synthesis osti.gov. Specifically, Borrelidin's binding induces a conformational change in the enzyme, creating a fourth distinct binding site, further enhancing its inhibitory effect nih.gov. The absolute configuration of Borrelidin was also confirmed through X-ray crystallography google.combeilstein-journals.org.

This detailed structural information is vital for structure-based drug design, enabling researchers to develop new compounds with enhanced specificity and potency against ThrRS or other potential targets mdpi.com.

Cellular and Molecular Biology Assays

Cellular and molecular biology assays are employed to investigate the downstream effects of Borrelidin at various biological levels, from gene expression to cellular functions.

Gene Expression Profiling and Transcriptional Analysis (e.g., GCN4 activation)

Gene expression profiling and transcriptional analysis are used to identify changes in gene activity in response to Borrelidin treatment. These studies can reveal the cellular pathways and regulatory networks affected by the compound. For instance, Borrelidin has been shown to increase XBP1 splicing and lead to the accumulation of phosphorylated eIF2α and unfolded protein response (UPR)-associated genes in oral squamous cell carcinoma (OSCC) cells researchgate.net. Murine embryonic fibroblasts (MEFs) lacking GCN2 and PERK, key components of the UPR pathway, exhibited reduced accumulation of UPR markers and were more resistant to Borrelidin, highlighting the involvement of these pathways in its mechanism of action researchgate.net. This suggests that Borrelidin can induce a chemically enforced UPR, which may selectively kill malignant cells researchgate.net.

Flow Cytometry for Cell Cycle Progression and Apoptosis Assessment

Flow cytometry is a powerful technique used to analyze cellular characteristics, including DNA content, cell size, and the presence of specific markers, making it suitable for assessing cell cycle progression and apoptosis. Borrelidin has been observed to induce apoptosis and mediate G1 arrest in various cell lines, indicating its ability to disrupt normal cell division and trigger programmed cell death medchemexpress.com. This method allows for quantitative analysis of cell populations undergoing these critical cellular events.

Enzyme Kinetic Studies and Aminoacylation Assays

Enzyme kinetic studies and aminoacylation assays are fundamental for characterizing the inhibitory potency and mechanism of Borrelidin against its enzymatic targets, particularly ThrRS. These assays measure the rate of enzyme-catalyzed reactions and how they are affected by the presence of an inhibitor.

Borrelidin has been shown to inhibit the threonine activation step of bacterial and human ThrRS with Ki values of approximately 4 nM and 7 nM in vitro, respectively researchgate.net. It acts as a non-competitive and selective inhibitor of some bacterial and eukaryotic ThrRS enzymes plos.org. For instance, Borrelidin displayed a strong affinity for Leishmania donovani ThrRS (LdThrRS) with a KD of 0.04 µM and effectively inhibited its aminoacylation activity with an IC50 of 0.06 µM plos.org. These studies confirm Borrelidin's direct impact on the enzymatic function of ThrRS, preventing the crucial step of linking L-threonine to its cognate tRNA nih.govresearchgate.net.

Cell-Based Functional Assays for Migration, Invasion, and Differentiation

Cell-based functional assays are used to evaluate the impact of Borrelidin on complex cellular behaviors relevant to disease progression, such as cancer and angiogenesis. While specific detailed findings for Borrelidin's impact on migration, invasion, and differentiation using these assays are not extensively detailed in the provided snippets for this section, the broad biological activities of Borrelidin, including its potent anti-angiogenic properties (IC50 of 0.8 nM) and its ability to induce apoptosis in tube-forming cells, imply the use of such assays to study its effects on these processes medchemexpress.com. Anti-angiogenic activity, for example, is typically assessed through assays that measure endothelial cell migration, proliferation, and tube formation, which are critical steps in the formation of new blood vessels.

Genetic Manipulation in Model Organisms and Pathogens (e.g., Heterozygous Mutants)

Genetic manipulation techniques are employed to investigate the essentiality of Borrelidin's targets and to understand mechanisms of resistance or sensitivity. In studies involving Leishmania donovani, attempts to create homozygous null mutants for ThrRS were unsuccessful, indicating that this enzyme is essential for the parasite's survival plos.org.

Furthermore, heterozygous mutants of LdThrRS were successfully generated in Leishmania promastigotes. These genetically manipulated parasites exhibited a restrictive growth phenotype and attenuated infectivity plos.org. Crucially, these heterozygous parasites demonstrated increased susceptibility to inhibition by Borrelidin, providing strong evidence that parasitic ThrRS is a viable drug target for antileishmanial chemotherapy plos.org. This approach of using heterozygous mutants allows researchers to study the consequences of reduced target gene expression and its impact on drug sensitivity in a living organism.

In Silico Approaches for Analog Design and Target Interaction Prediction (e.g., Molecular Docking)

In silico methodologies, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and virtual screening, have emerged as indispensable tools in the advanced research of borrelidin and its derivatives. These computational approaches offer significant advantages in terms of time and cost efficiency, enabling the prediction of potential drug-target interactions and the rational design of novel analogs with enhanced therapeutic profiles researchgate.netnih.gov. They are particularly valuable for identifying promising compounds before extensive experimental validation, thereby streamlining the drug discovery pipeline researchgate.netplos.org.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method is widely employed to predict the binding affinity and interaction modes between borrelidin or its derivatives and specific biological targets.

For instance, molecular docking studies have been extensively performed on 31 borrelidin compound designs to predict their activity against Mycobacterium tuberculosis proteins researchgate.netchula.ac.thchula.ac.th. These studies revealed that the borrelidin derivatives exhibited binding energies ranging from -8.90 to -10.43 kcal/mol researchgate.netchula.ac.thchula.ac.th. When compared to established antituberculosis drugs, these binding energies were notably higher than those of isoniazid (B1672263) (-4.90 kcal/mol), pyrazinamide (B1679903) (-4.70 kcal/mol), and moxifloxacin (B1663623) (-7.80 kcal/mol), although lower than rifampin (-13.10 kcal/mol) as a native ligand researchgate.netchula.ac.thchula.ac.th. These findings highlight the potential of borrelidin derivatives as anti-tuberculosis candidates, with specific derivatives like borrelidin R17 showing promising binding characteristics researchgate.netchula.ac.thchula.ac.th.

Molecular docking has also been utilized to investigate borrelidin's interaction with other targets. In a virtual screening study aimed at identifying inhibitors against Brucella abortus Threonyl-tRNA Synthetase (BaThrRS), borrelidin itself was docked to the enzyme, yielding a docking score of -9.7 kcal/mol nih.gov. This score served as a benchmark for screening other compounds from the ZINC Natural Products Database, with top hits showing stronger interactions and better docking scores nih.gov. Similarly, molecular docking has been applied in the rational design of hit compounds targeting Staphylococcus aureus Threonyl-tRNA Synthetase (ThrRS), where borrelidin is a known inhibitor acs.org.

The following table summarizes representative molecular docking results for borrelidin derivatives and control drugs against M. tuberculosis proteins:

CompoundTarget Protein (M. tuberculosis)Binding Energy (kcal/mol)Reference
Borrelidin DerivativesM. tuberculosis proteins-8.90 to -10.43 researchgate.netchula.ac.thchula.ac.th
Rifampin (Native Ligand)M. tuberculosis proteins-13.10 researchgate.netchula.ac.thchula.ac.th
IsoniazidM. tuberculosis proteins-4.90 researchgate.netchula.ac.thchula.ac.th
PyrazinamideM. tuberculosis proteins-4.70 researchgate.netchula.ac.thchula.ac.th
MoxifloxacinM. tuberculosis proteins-7.80 researchgate.netchula.ac.thchula.ac.th

Additionally, docking scores for borrelidin against BaThrRS are presented:

CompoundTarget Protein (Brucella abortus)Docking Score (kcal/mol)Reference
BorrelidinBaThrRS-9.7 nih.gov

Molecular Dynamics Simulations

Beyond static docking, molecular dynamics (MD) simulations provide critical insights into the dynamic stability of protein-ligand complexes over time. For the antituberculosis potential of borrelidin derivatives, 100 ns MD simulations were performed for selected derivatives (R7, R15, R17, and R29) in complex with M. tuberculosis proteins researchgate.netchula.ac.thchula.ac.th. These simulations demonstrated that borrelidin R7, R15, R17, and R29 maintained greater stability compared to rifampin as the native ligand researchgate.netchula.ac.thchula.ac.th. Further binding energy calculations using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method indicated that compound R17 possessed the lowest binding energy among the tested derivatives, reinforcing its potential as a promising anti-TB agent researchgate.netchula.ac.thchula.ac.th.

Analog Design and Target Interaction Prediction

In silico methods are pivotal in the rational design of borrelidin analogs. By computationally screening large libraries of compounds and predicting their interactions with target proteins, researchers can identify derivatives with improved selectivity and reduced off-target effects nih.govpnas.org. For instance, a library of bioengineered and semisynthetic borrelidin analogs was screened to identify compounds that retained potent antiparasitic activity against Plasmodium falciparum ThrRS but exhibited reduced toxicity towards human cells pnas.orgacs.orgresearchgate.net. This approach leverages the understanding of borrelidin's interaction with its target, threonyl-tRNA synthetase (ThrRS), to design analogs that selectively inhibit the parasitic enzyme over its human homolog pnas.org. The use of computational methodologies like molecular docking and MD simulations offers a cost-efficient strategy for foreseeing the potential of innovative compounds and accelerating the discovery of new drug candidates researchgate.net.

Future Directions and Translational Perspectives

Optimization of Borrelidin Analogs for Preclinical and Clinical Development

Significant efforts are underway to optimize borrelidin analogs to improve their therapeutic profile for preclinical and clinical development. Modifications to the carboxylic acid moiety, particularly within the cyclopentane (B165970) ring, have been shown to enhance selectivity for inhibiting capillary formation over general cell proliferation. For instance, the borrelidin-morpholinoethyl ester demonstrated a 60-fold selectivity index, while the borrelidin-amide showed a 37-fold selectivity index for capillary formation inhibitory activity versus cell proliferation, relative to borrelidin itself. Other derivatives, such as borrelidin-(2-pyridyl)-ethyl ester and borrelidin-morpholinoethyl amide, also exhibited improved selectivity google.comgoogle.com.

Precursor-directed biosynthesis has enabled the creation of novel borrelidin analogs with modified C-17 side chains, allowing for the separation of anti-angiogenic and cytotoxic activities. A C17-cyclobutyl analog, for example, showed markedly increased selectivity for in vitro angiogenesis inhibition compared to cytotoxicity, suggesting its potential as an anticancer agent nih.gov. Similarly, BC194, a borrelidin derivative featuring a cyclobutanecarboxylic acid moiety, exhibits lower cytotoxicity and significantly enhanced anti-angiogenic activity nih.govresearchgate.net. The overarching goals of these optimization efforts include achieving an improved therapeutic index, enhanced water solubility, better cell permeability, and a more favorable pharmacological profile for future drug candidates google.com.

Exploration of Borrelidin as a Lead Compound for Novel Drug Classes

Borrelidin's multifaceted biological activities position it as a promising lead compound for developing novel drug classes. Its ability to arrest both haploid and diploid cells in the late G1 phase suggests its potential as a lead compound for anti-tumor agents google.comgoogle.com. Beyond its established roles, borrelidin exhibits a broad spectrum of activities, including anti-inflammatory, anti-angiogenic, antimicrobial, antifungal, and antimalarial effects, making it an attractive scaffold for diverse therapeutic areas beilstein-journals.org.

Notably, borrelidin has demonstrated potent antimalarial activity against drug-resistant Plasmodium falciparum strains, with an IC50 value of 0.93 ng/ml, making it a more potent inhibitor than artemether, artesunate, or chloroquine (B1663885) nih.govnih.govresearchgate.netnih.gov. Its mechanism of action, involving the inhibition of threonyl-tRNA synthetase (ThrRS), disrupts protein synthesis in Plasmodium species, impeding parasite growth and proliferation nih.govnih.govresearchgate.net. Furthermore, borrelidin's capacity to induce the unfolded protein response (UPR) and apoptosis in oral cancer cells highlights its potential in cancer therapy by targeting protein synthesis and cellular stress pathways nih.govrndsystems.com. These insights underscore its potential as a platform for generating more potent antimicrobials and anticancer agents news-medical.net.

Investigation into Synergistic Combination Therapy Strategies

The exploration of borrelidin in synergistic combination therapy strategies represents a significant translational perspective, particularly in combating drug resistance and enhancing therapeutic outcomes. Borrelidin is being investigated as an adjunct to other therapies for tumor tissues google.com.

In the context of antimalarial treatment, combining borrelidin with fumagilin has shown significantly enhanced efficacy against Plasmodium berghei infection in mice nih.gov. This synergistic effect is attributed to their distinct mechanisms of action and complementary modes of inhibiting parasite proliferation and survival. Borrelidin inhibits ThrRS, an essential enzyme in Plasmodium protein synthesis, while fumagilin's mechanism complements this action. Such combination regimens are crucial for mitigating the emergence of drug resistance in Plasmodium populations and may lead to reduced treatment durations and potentially lower risks of adverse effects associated with higher drug doses nih.gov.

Further Elucidation of Immunomodulatory Effects and Immunological Memory Mechanisms

Recent research has begun to shed light on borrelidin's immunomodulatory effects and its potential to induce immunological memory. Studies in murine models of malaria have shown that borrelidin treatment can promote long-term host immunity, protecting mice from reinfection even 75 and 340 days after the initial infection nih.govresearchgate.netnih.govbiotech-spain.compnas.org. This ability to confer immunological memory is a unique and valuable property not commonly observed with existing antimalarial drugs biotech-spain.com.

Further investigation is needed to fully elucidate the mechanisms by which borrelidin induces this immunological memory and to understand why its analogs exhibit low toxicity in human cells while providing such a robust immune response biotech-spain.com. Additionally, borrelidin has been observed to suppress Th17 differentiation, a process linked to amino acid starvation response pathways, suggesting a broader role in regulating immunity harvard.edu. These findings open avenues for exploring borrelidin's potential in modulating immune responses in various disease contexts.

Addressing Challenges of In Vivo Toxicity and Enhancing Compound Selectivity

A primary challenge in the clinical development of borrelidin has been its in vivo toxicity, which led to its discontinuation in the 1960s due to effects such as chemical sensitization and liver toxicity google.comresearchgate.netnih.govnih.govpnas.orgbiocon.re.krresearchgate.netsemanticscholar.org. Addressing these toxicity concerns and enhancing compound selectivity are critical for its translational success.

One promising approach involves the development of liposomal formulations of borrelidin. Liposomal borrelidin has demonstrated reduced liver toxicity and enhanced tumor accumulation in vivo via the enhanced permeability and retention (EPR) effect, while minimizing accumulation in normal tissues biocon.re.kr. In mouse models of metastatic breast cancer, liposomal borrelidin exhibited superior inhibitory effects on primary tumor growth and lung metastasis without inducing significant systemic toxicity after multiple injections biocon.re.kr.

Structure-activity relationship (SAR) studies are instrumental in identifying modifications that improve selectivity and reduce toxicity. Analogs such as BC196 and BC220 have been identified that retain potent antimalarial activity while exhibiting lower cytotoxicity to human cells, primarily by selectively inhibiting Plasmodium ThrRS over its human homolog nih.govnih.govbiotech-spain.compnas.org. Modifications to the C17 side chain and the C12 and C22 positions have been explored to modulate the balance between anti-angiogenic and cytotoxic activities, and to understand the importance of specific functional groups like the nitrile group for ThrRS inhibition nih.govnih.govresearchgate.netrsc.org.

Discovery of Novel Borrelidin-Related Molecules with Altered Functionality

The ongoing discovery of novel borrelidin-related molecules with altered functionality is expanding the therapeutic landscape. Biosynthetic engineering techniques have been crucial in elucidating the borrelidin biosynthetic pathway and producing new analogs google.comgoogle.com. Manipulation of genes involved in the formation of the C12-nitrile moiety, such as borI and borJ, offers a means to generate borrelidin-related molecules with altered functionality at the C12 position google.comresearchgate.net.

The borrelidin family has expanded with the discovery of compounds like borrelidin B, a tetrahydro-borrelidin derivative where an aminomethyl group replaces the nitrile functionality, and N-acetylborrelidin B beilstein-journals.orgresearchgate.net. Further, various new borrelidin congeners, including borrelidins C-E, F-I, M-O, CR1, and CR2, have been isolated from diverse Streptomyces and marine-derived microorganisms. Some of these exhibit altered functionalities, such as amide-containing structures beilstein-journals.orgresearchgate.net. The concept of truncated natural products is also being explored to study borrelidin analogues with modified macrocyclic skeletons, aiming to identify compounds with improved properties rsc.org. Additionally, in silico molecular docking and molecular dynamics approaches are being employed to predict and identify potential borrelidin derivatives with antituberculosis activity chula.ac.th.

Q & A

Q. 1.1. What are the primary molecular targets of borrelidin, and how can researchers validate their role in its anti-angiogenic activity?

Borrelidin inhibits threonyl-tRNA synthetase (ThrRS), disrupting protein synthesis in both prokaryotic and eukaryotic cells . To validate its anti-angiogenic mechanism (IC50 = 0.8 nM), researchers should:

  • Use in vitro assays like endothelial tube formation assays (e.g., human umbilical vein endothelial cells [HUVECs]) with ThrRS activity measured via ATP-PPi exchange assays .
  • Confirm target engagement via fluorescence quenching or circular dichroism (CD) spectroscopy to study ThrRS-borrelidin binding .
  • Compare results with threonine rescue experiments, where exogenous threonine reverses borrelidin’s growth-inhibitory effects .

Q. 1.2. How should researchers design dose-response experiments to assess borrelidin’s cytotoxicity in cancer cell lines?

  • Use standardized assays (e.g., MTT or CellTiter-Glo) across multiple time points (24–72 hours) to capture time-dependence .
  • Include IC50 calculations for HCC cells (e.g., HepG2: 6.7 ± 0.3 mM; SMMC7721: 1.5 ± 0.2 mM) .
  • Control for off-target effects by co-administering ThrRS substrates (e.g., threonine) or using ThrRS-knockout cell models .

Q. 1.3. What methodologies are recommended to study borrelidin’s impact on cell cycle arrest and apoptosis?

  • Flow cytometry with propidium iodide staining for cell cycle analysis (e.g., G0/G1 arrest in HCC cells) .
  • Western blotting for apoptosis markers (cleaved caspase-3/9, Bax/Bcl-2 ratio) and cell cycle regulators (p21, cyclin D1/D3/E1) .
  • RNA-seq or qPCR to identify downstream pathways (e.g., MAPK signaling) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions between borrelidin’s potent in vitro anti-tumor activity and its poor pharmacokinetic properties in vivo?

  • Conduct structure-activity relationship (SAR) studies to modify borrelidin’s macrocyclic structure, focusing on metabolic stability .
  • Use pharmacokinetic (PK) modeling to optimize dosing regimens, leveraging in vivo xenograft data (e.g., SMMC7721 models with tumor volume reduction metrics) .
  • Explore prodrug strategies or nanoparticle delivery systems to enhance bioavailability .

Q. 2.2. What experimental approaches can clarify borrelidin’s dual role in inducing ER stress and apoptosis via the unfolded protein response (UPR)?

  • Employ CRISPR-Cas9 knockout models for UPR sensors (PERK, GCN2) to dissect their contributions to CHOP-dependent apoptosis .
  • Monitor XBP1 splicing via RT-PCR as a marker of ER stress .
  • Compare transcriptomic profiles (RNA-seq) of borrelidin-treated vs. untreated cells to map UPR pathway activation .

Q. 2.3. How can researchers address the selectivity challenge of borrelidin, which inhibits both bacterial and human ThrRS, leading to toxicity?

  • Perform cryo-EM or X-ray crystallography to identify species-specific binding residues (e.g., Tyr313 in human ThrRS) .
  • Develop borrelidin analogs using computational docking to minimize human ThrRS affinity while retaining antimicrobial activity .
  • Validate selectivity in co-culture models (e.g., human cells + bacterial pathogens) to assess therapeutic windows .

Q. 2.4. What strategies are effective for reconciling divergent IC50 values reported for borrelidin across studies (e.g., anti-malarial vs. anti-angiogenic)?

  • Standardize assay conditions (e.g., threonine concentration, cell density) to minimize variability .
  • Use orthogonal validation methods (e.g., isothermal titration calorimetry for ThrRS inhibition vs. phenotypic assays for angiogenesis) .
  • Publish raw datasets and statistical analyses to facilitate meta-analyses .

Methodological Best Practices

Q. 3.1. How should researchers optimize borrelidin’s solubility and stability in cell culture media?

  • Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation .
  • Validate stability via HPLC at 24-hour intervals under culture conditions (37°C, 5% CO2) .
  • Use freshly dissolved borrelidin for time-course experiments to mitigate degradation .

Q. 3.2. What controls are essential when studying borrelidin’s anti-metastatic effects in migration/invasion assays?

  • Include positive controls (e.g., MMP inhibitors for MMP-2/9 suppression) .
  • Normalize results to cell viability data to distinguish cytotoxicity from genuine anti-migratory effects .
  • Use transwell assays with Matrigel-coated membranes for invasion-specific metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid
Reactant of Route 2
2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.